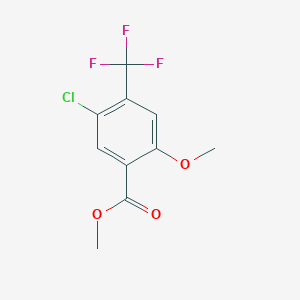

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate

Description

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a trifluoromethyl group at position 4, a methoxy group at position 2, and a chlorine atom at position 5.

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGRKSVPTHXKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646095 | |

| Record name | Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-15-0 | |

| Record name | Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate typically involves the esterification of 5-chloro-2-methoxy-4-(trifluoromethyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 5-chloro-2-methoxy-4-(trifluoromethyl)aniline.

Reduction: Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzyl alcohol.

Oxidation: Methyl 5-chloro-2-formyl-4-(trifluoromethyl)benzoate.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The methoxy group can also play a role in modulating the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Methyl 5-Chloro-2-Hydroxy-4-(Trifluoromethyl)Benzoate

Methyl 2-Amino-4-Chloro-5-(Trifluoromethyl)Benzoate (CAS 1698027-36-9)

- Structure: 2-amino, 4-chloro, 5-trifluoromethyl.

- Key Differences: Amino group (NH₂) at position 2 instead of methoxy. Enhanced solubility in acidic conditions due to protonation of the amino group .

Methyl 4-(3-Chloropropoxy)-3-(Trifluoromethyl)Benzoate (Intermediate from )

- Structure : 4-(3-chloropropoxy), 3-trifluoromethyl.

- Key Differences: Substituent at position 4 is a 3-chloropropoxy chain rather than trifluoromethyl. The chlorine in the propoxy chain offers a reactive site for further functionalization (e.g., nucleophilic substitution) .

Methyl 2-Chloro-4-Methoxy-5-Substituted Benzoate Derivatives

- Example : Methyl 2-chloro-4-methoxy-5-(furyl)benzoate ().

- Key Differences :

- Chlorine at position 2 and methoxy at position 4 (vs. chlorine at 5 and methoxy at 2 in the target compound).

- Substituent positions significantly alter steric and electronic effects. For instance, electron-withdrawing groups at position 4 (e.g., trifluoromethyl) may deactivate the ring toward electrophilic substitution compared to methoxy at position 4 .

Data Table: Structural and Functional Comparison

Notes and Limitations

- Substituent Position Sensitivity: Minor changes in substituent positions (e.g., chlorine at position 5 vs. 4) drastically alter electronic and steric properties, impacting reactivity and applications.

- Data Gaps : Exact physicochemical data (e.g., melting points, logP) for the target compound are unavailable in the evidence; comparisons rely on structural inferences.

- Evidence Constraints : The provided materials focus on synthesis intermediates and agrochemicals, limiting direct biological data for the target compound.

Biological Activity

Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate core with a trifluoromethyl group, a methoxy group, and a chlorine atom. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study assessed the effect of this compound on Lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.

- Enzyme Interaction : The methoxy group may modulate binding affinity to specific enzymes or receptors involved in inflammatory pathways or microbial resistance.

Research Findings

Recent studies have highlighted the compound's potential in drug discovery programs targeting various diseases, particularly those related to inflammation and infection.

3. Drug Discovery Applications

This compound has been explored as a lead compound in developing pharmaceuticals aimed at treating infections and inflammatory conditions. Its structural features allow it to serve as an intermediate in synthesizing more complex organic molecules.

Table 2: Summary of Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.